2-Amino-2-(1H-imidazol-5-yl)acetic acid
Overview
Description
2-Amino-2-(1H-imidazol-5-yl)acetic acid is a compound that contains an imidazole ring, which is a five-membered heterocyclic ring with two nitrogen atoms. This compound is known for its role as an intermediate in organic synthesis and pharmaceutical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-2-(1H-imidazol-5-yl)acetic acid typically involves the reaction of glyoxal with ammonia to form imidazole, followed by further functionalization to introduce the amino and acetic acid groups . The reaction conditions often require controlled temperatures and pH to ensure the correct formation of the imidazole ring and subsequent functional groups.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis using similar routes but optimized for higher yields and purity. This can include the use of catalysts and continuous flow reactors to enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 2-Amino-2-(1H-imidazol-5-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.
Reduction: Reduction reactions can convert the imidazole ring to imidazoline derivatives.
Substitution: The amino group can participate in substitution reactions to form derivatives with different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield imidazole N-oxides, while substitution reactions can produce a variety of functionalized imidazole derivatives .
Scientific Research Applications
2-Amino-2-(1H-imidazol-5-yl)acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: It serves as a precursor for the synthesis of pharmaceutical agents, particularly those targeting imidazole-containing enzymes and receptors.
Mechanism of Action
The mechanism of action of 2-Amino-2-(1H-imidazol-5-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors that contain imidazole-binding sites. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Histidine: An amino acid with an imidazole side chain, similar in structure to 2-Amino-2-(1H-imidazol-5-yl)acetic acid.
Imidazole-4-acetic acid: Another imidazole derivative with similar chemical properties.
Uniqueness: this compound is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its combination of an amino group and an acetic acid group attached to the imidazole ring allows for versatile applications in synthesis and research .
Properties
IUPAC Name |
2-amino-2-(1H-imidazol-5-yl)acetic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O2/c6-4(5(9)10)3-1-7-2-8-3/h1-2,4H,6H2,(H,7,8)(H,9,10) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXGIFAVNSNJADH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=N1)C(C(=O)O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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